An In-depth Technical Guide to the Chemical Properties of S,S'-Dimethyl dithiocarbonate
An In-depth Technical Guide to the Chemical Properties of S,S'-Dimethyl dithiocarbonate
This technical guide provides a comprehensive overview of the chemical and physical properties of S,S'-Dimethyl dithiocarbonate, tailored for researchers, scientists, and drug development professionals. The document details its structural characteristics, physicochemical parameters, spectral data, synthesis protocols, and known biological activities.
Chemical Identity and Structure
S,S'-Dimethyl dithiocarbonate, with the CAS number 868-84-8, is an organic thioester.[1] Its structure features a central carbonyl group bonded to two sulfanyl groups, each of which is methylated.
Systematic IUPAC Name: S,S-Dimethyl carbonodithioate[1]
Common Synonyms: Bis(methylsulfanyl)methanone, Carbonodithioic acid S,S-dimethyl ester, Dithiocarbonic acid S,S'-dimethyl ester[1][2]
Molecular Formula: C₃H₆OS₂
Molecular Weight: 122.21 g/mol
Physicochemical Properties
S,S'-Dimethyl dithiocarbonate is a colorless to pale yellow liquid with a strong odor.[3] It is soluble in organic solvents like ethanol and acetone but insoluble in water.[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 169 °C | [1][2] |
| Density | 1.1705 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5485 | [1] |
| Flash Point | 144 °F (62 °C) | [2] |
| Vapor Pressure | 3.15 mmHg at 25°C | [3] |
| ACD/LogP | 1.51 | [3] |
| Polar Surface Area | 67.67 Ų | [3] |
| Enthalpy of Vaporization | 39.14 kJ/mol | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of S,S'-Dimethyl dithiocarbonate.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra for S,S'-Dimethyl dithiocarbonate have been reported in the supporting information of a publication by Leung et al. in The Journal of Organic Chemistry.[4] These spectra are fundamental for confirming the compound's structure.
Mass Spectrometry
The mass spectrum of S,S'-Dimethyl dithiocarbonate is available through the NIST Mass Spectrometry Data Center, with a total of 23 peaks reported.[5] This data is invaluable for determining the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy
While a specific IR spectrum for S,S'-Dimethyl dithiocarbonate was not found in the immediate search, data for the related compound dimethyl-dithiocarbamic acid is available and may offer comparative insights into the characteristic vibrational modes of the dithiocarbonate functional group.[6]
Synthesis of S,S'-Dimethyl dithiocarbonate
A common method for the synthesis of S,S'-Dimethyl dithiocarbonate involves the reaction of methanol and carbon disulfide with a base, followed by methylation.
Experimental Protocol
The following protocol is adapted from a procedure described in the literature[7]:
Materials:
-
Potassium hydroxide (KOH), granulated
-
Diethyl ether (Et₂O), dry
-
Benzene, dry
-
Methanol (MeOH)
-
Carbon disulfide (CS₂)
-
Dimethyl sulfate (Me₂SO₄)
-
0.1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Half-saturated sodium chloride (NaCl) solution
Procedure:
-
A suspension of granulated KOH (9.3 g, 0.166 mol) in a 1:1 mixture of dry Et₂O and benzene (70 ml) is prepared.
-
Methanol (5.3 g, 6.7 ml, 0.166 mol) is added to the suspension.
-
The reaction mixture is cooled to 6 °C.
-
A solution of CS₂ (12.6 g, 10.0 ml, 0.166 mol) in benzene (7.5 ml) is added dropwise.
-
The mixture is stirred at 6 °C for 5 hours.
-
Dimethyl sulfate (20.9 g, 15.7 ml, 0.166 mol) is added.
-
The reaction mixture is then stirred at room temperature for 20 hours.
-
The organic layer is decanted and washed sequentially with 0.1 N HCl, saturated NaCl, and half-saturated NaCl.
-
The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield the product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of S,S'-Dimethyl dithiocarbonate.
Chemical Reactivity and Applications
S,S'-Dimethyl dithiocarbonate serves as a versatile reagent in organic synthesis. It is utilized as a dehydrating agent and a carbonylating agent, acting as a phosgene substitute in some reactions.[2][8] It can also be a source of the methanethiolate (CH₃S⁻) anion.[1]
The compound is an important intermediate in the production of various pesticides, particularly dithiocarbamate-based pesticides.[3] The mechanism of action for these pesticides often involves the inhibition of essential enzymes in pests.[3] Additionally, it finds application in the rubber industry as a vulcanization accelerator.[3]
Biological Activity
S,S'-Dimethyl dithiocarbonate has been shown to exhibit tuberculostatic activity. It is suggested that this activity may stem from its ability to inhibit the silver ion-catalyzed oxidative carbonylation of amines. However, the precise mechanism of its antibacterial action has not been fully elucidated.
Safety and Handling
S,S'-Dimethyl dithiocarbonate is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[1][3] It is a combustible liquid and can react violently with strong oxidizing agents.[1] Upon combustion, it may release toxic fumes, including carbon monoxide, carbon dioxide, and sulfur dioxide.[1] Appropriate personal protective equipment, including gloves, and eye and face protection, should be worn when handling this chemical.[3]
Logical Relationship of Applications
Caption: Key applications of S,S'-Dimethyl dithiocarbonate.
References
- 1. S,S'-Dimethyl dithiocarbonate - Wikipedia [en.wikipedia.org]
- 2. S,S'-Dimethyl dithiocarbonate | 868-84-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. S,S-dimethyl carbonodithioate | C3H6OS2 | CID 313474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. S,S'-Dimethyl dithiocarbonate synthesis - chemicalbook [chemicalbook.com]
- 8. usbio.net [usbio.net]
